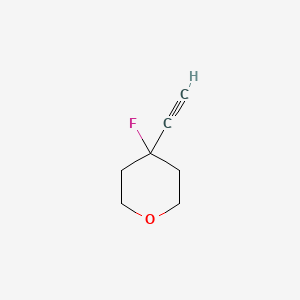
4-Ethynyl-4-fluorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4-fluorooxane is a chemical compound characterized by the presence of both ethynyl and fluoro functional groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4-fluorooxane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of 4-fluorobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group with a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-4-fluorooxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions to yield hydrocarbon derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-Ethynyl-4-fluorooxane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral properties, particularly in the inhibition of HIV reverse transcriptase.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-fluorooxane, particularly in its antiviral applications, involves the inhibition of reverse transcriptase. The compound acts as a chain-terminating agent by incorporating into the nascent DNA chain and preventing further elongation. This is achieved through interactions at the polymerase active site, where the ethynyl group fits into a conserved hydrophobic pocket .
Comparison with Similar Compounds
4-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA): A potent antiviral compound with a similar ethynyl and fluoro substitution pattern.
4-Ethynyltoluene: Another ethynyl-substituted compound used in organic synthesis.
Uniqueness: 4-Ethynyl-4-fluorooxane is unique due to its combination of ethynyl and fluoro groups on an oxane ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H9FO |
|---|---|
Molecular Weight |
128.14 g/mol |
IUPAC Name |
4-ethynyl-4-fluorooxane |
InChI |
InChI=1S/C7H9FO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6H2 |
InChI Key |
LMOZTDASZIMNGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
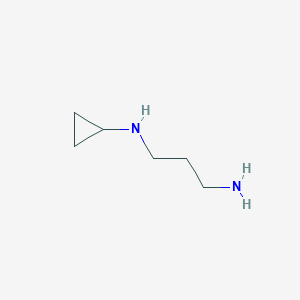


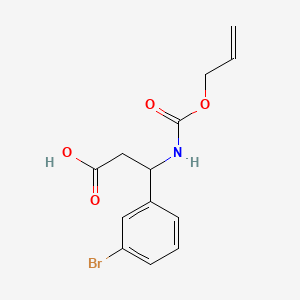
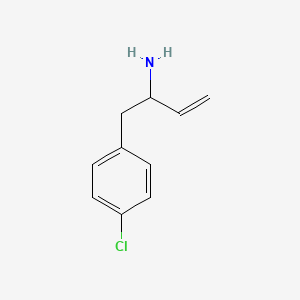
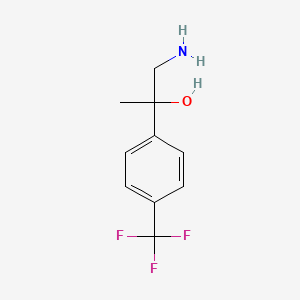

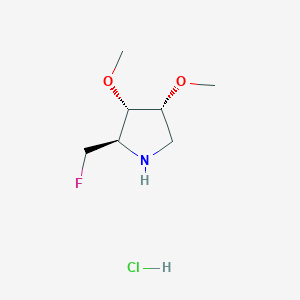
![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
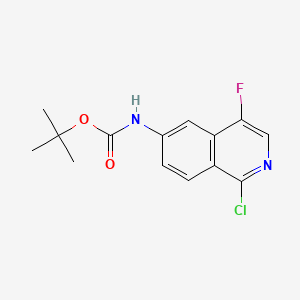
![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
